molecular formula C24H20ClN5O3 B2575106 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896298-99-0

6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2575106
CAS No.: 896298-99-0
M. Wt: 461.91
InChI Key: ZPFQWIWBPNVXKT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H20ClN5O3 and its molecular weight is 461.91. The purity is usually 95%.
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Scientific Research Applications

Inhibitors and Anticancer Agents

The research into similar compounds, such as those related to the farnesyl protein transferase inhibitor ZARNESTRA R115777, illustrates the potential of this compound class in cancer therapy. These inhibitors showcase significant antitumor effects in vivo following oral administration, highlighting their therapeutic relevance in phase III clinical evaluations (Venet, End, & Angibaud, 2003). Similarly, research into 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase points to the importance of structural features for pharmacological activity, contributing to advancements in targeting key signaling pathways in cancer (Snow et al., 2002).

Antimicrobial and Antifungal Activities

Studies on new imidazothiazole and glycocyamidine derivatives provide evidence for their antimicrobial activities. For instance, compounds synthesized from 5,5-diphenyl-2-thioxoimidazolidin-4-one showed noteworthy antimicrobial properties, suggesting potential applications in combating infections (Magd El-Din et al., 2007).

Advanced Oxidation Processes

The compound's structural features may lend it utility in environmental applications, such as advanced oxidation processes for water treatment. The Cr(III)/Cr(VI) redox cycle, for example, demonstrates how specific compounds can be used to degrade organic pollutants like 4-chlorophenol, indicating the broader applicability of chlorophenyl-containing compounds in environmental chemistry (Bokare & Choi, 2011).

Structural and Molecular Studies

X-ray analysis and molecular docking studies, such as those conducted on 2-(4-chlorophenyl)-6-methyl-3-(3- aryl -1-acetyl/phenyl -4,5-dihydropyrazol-5-yl)- imidazo[1, 2-a]pyridines, reveal the importance of substituents on the biological activity of these compounds. These studies provide insights into how modifications at the molecular level can enhance or alter biological and pharmacological effects, underscoring the significance of structural analysis in drug development (Bhuva, Patolia, Patel, & Purohit, 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid to form 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione. This intermediate is then reacted with 3-oxobutan-2-yl isocyanate to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid", "3-oxobutan-2-yl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a base such as potassium carbonate to form 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione.", "Step 2: Reaction of 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione with 3-oxobutan-2-yl isocyanate in the presence of a base such as triethylamine to form the final product, 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione." ] }

CAS No.

896298-99-0

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.91

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H20ClN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3

InChI Key

ZPFQWIWBPNVXKT-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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